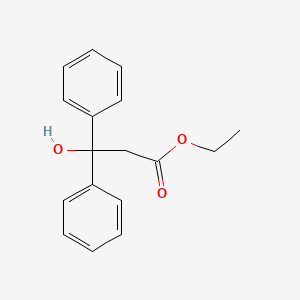

Ethyl 3-hydroxy-3,3-diphenylpropanoate

Description

Properties

CAS No. |

894-18-8 |

|---|---|

Molecular Formula |

C17H18O3 |

Molecular Weight |

270.32 g/mol |

IUPAC Name |

ethyl 3-hydroxy-3,3-diphenylpropanoate |

InChI |

InChI=1S/C17H18O3/c1-2-20-16(18)13-17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,19H,2,13H2,1H3 |

InChI Key |

CPOPSLBZVNIING-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |

Other CAS No. |

894-18-8 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: The Role of Ethyl 3-hydroxy-3,3-diphenylpropanoate in Fesoterodine Synthesis

The following technical guide details the structural and synthetic role of Ethyl 3-hydroxy-3,3-diphenylpropanoate and its substituted analogs in the production of Fesoterodine .

Executive Summary

Ethyl 3-hydroxy-3,3-diphenylpropanoate (EHDPP) represents the fundamental gem-diaryl propanoate scaffold required to synthesize the 3,3-diphenylpropylamine class of antimuscarinics, which includes Fesoterodine and Tolterodine.

While Fesoterodine specifically requires a substituted phenyl ring (containing a phenolic hydroxyl and a hydroxymethyl group), EHDPP serves as the mechanistic prototype and structural core . In industrial synthesis, the functionalized analog of this ester is the critical "hinge" molecule that allows for the construction of the chiral amine tail while maintaining the quaternary benzylic carbon essential for receptor binding.

This guide analyzes the synthetic utility of this propanoate scaffold, detailing the transition from the ester intermediate to the final active pharmaceutical ingredient (API).

Chemical Profile & Structural Role[1]

The 3,3-Diphenylpropylamine Pharmacophore

Fesoterodine acts as a prodrug for 5-hydroxymethyl tolterodine.[1] Its efficacy relies on the 3,3-diphenylpropylamine skeleton, which antagonizes muscarinic receptors (M1–M5).

-

Compound: Ethyl 3-hydroxy-3,3-diphenylpropanoate[2][3][4][5][6][7]

-

Role: Precursor to the propyl-diol and propylamine chain.

-

Key Structural Feature: The C3 Quaternary Carbon . This carbon bears two aryl rings and connects to the amine tail. The propanoate ester group at C1 is the reactive handle used to elongate the chain or form the amine.

Mechanistic Position in the Pathway

In the synthesis of Fesoterodine, the propanoate intermediate acts as the bridge between the initial aryl coupling (often via a Coumarin or Cinnamate route) and the final chiral amine resolution.

| Stage | Chemical Transformation | Function |

| 1. Formation | Reformatsky / Coumarin Ring Opening | Establishes the gem-diaryl carbon skeleton. |

| 2. Reduction | Ester | Converts the propanoate ester into the primary alcohol required for amination. |

| 3. Activation | Derivatization (Tosylation/Halogenation) | Prepares the carbon chain for nucleophilic attack by diisopropylamine. |

Synthetic Pathway Analysis

The synthesis of Fesoterodine generally follows the "Coumarin Route" or the "Cinnamic Acid Route." In both cases, a propanoate ester (closely related to EHDPP) is the pivotal intermediate isolated before reduction.

The "Coumarin" Route (Industrial Standard)

Most high-yield industrial protocols (e.g., Pfizer, Schwarz Pharma) utilize a substituted coumarin to generate the propanoate intermediate.

-

Ring Opening: Reaction with an alcohol (Methanol/Ethanol) and Benzyl chloride opens the lactone ring.

-

Intermediate Formed: Ethyl 3-(2-benzyloxy-5-bromophenyl)-3-phenylpropanoate .

-

Note: This is the specific functionalized analog of the user's compound (EHDPP).

-

-

Downstream: The ester is reduced to the diol, the amine is introduced, and the hydroxymethyl group is generated via carbonylation of the bromo-substituent.

Visualization of the Pathway

The following diagram illustrates the parallel between the generic EHDPP scaffold and the specific Fesoterodine intermediate.

Caption: Comparative pathway showing the generic EHDPP scaffold versus the specific substituted propanoate required for Fesoterodine synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis and reduction of the Propanoate Intermediate , utilizing the chemistry applicable to both EHDPP and its Fesoterodine-specific analogs.

Phase 1: Synthesis of the Propanoate Ester (Reformatsky Method)

Objective: Construct the quaternary carbon center.

-

Reagents:

-

Benzophenone (or substituted analog).

-

Ethyl Bromoacetate (1.2 eq).

-

Activated Zinc dust (1.5 eq).

-

Solvent: Anhydrous Benzene or THF.

-

Catalyst: Iodine (trace).

-

-

Procedure:

-

Activation: In a dry 3-neck flask under Nitrogen, reflux Zinc dust and a crystal of Iodine in THF until the color disappears.

-

Addition: Add a solution of Ethyl Bromoacetate and Benzophenone dropwise to the refluxing mixture. Maintain a gentle reflux.

-

Quench: After 2–4 hours (monitor by TLC), cool to 0°C and quench with 10% H₂SO₄.

-

Isolation: Extract with Ethyl Acetate.[9][10] Wash organic layer with NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

-

Purification: Recrystallize from Ethanol to yield Ethyl 3-hydroxy-3,3-diphenylpropanoate .

-

Phase 2: Reduction to the Diol (Key Transformation)

Objective: Convert the ester group into the alcohol required for amine attachment. This is the critical step where the propanoate's role is realized.

-

Reagents:

-

Propanoate Intermediate (from Phase 1).

-

Reducing Agent: Lithium Aluminum Hydride (LiAlH4) or Sodium Bis(2-methoxyethoxy)aluminum hydride (Vitride).

-

Solvent: Dry THF.

-

-

Procedure:

-

Setup: Charge LiAlH4 (2.0 eq) into dry THF at 0°C under Nitrogen.

-

Addition: Dissolve the propanoate ester in THF and add dropwise to the hydride suspension. The reaction is exothermic; maintain temp <10°C.

-

Reflux: Allow to warm to room temperature, then reflux for 3 hours.

-

Workup (Fieser Method): Cool to 0°C. Carefully add water (1 eq per g LiAlH4), then 15% NaOH (1 eq), then water (3 eq).

-

Filtration: Filter the granular precipitate. Concentrate the filtrate.

-

Result: The product is 3,3-diphenylpropane-1,3-diol (or the substituted alcohol for Fesoterodine), ready for tosylation and amination.

-

Critical Quality Attributes (CQAs)

When utilizing propanoate intermediates for pharmaceutical synthesis, specific parameters must be controlled to ensure downstream API purity.

| Parameter | Specification | Reason for Control |

| Water Content | < 0.1% (KF) | Essential for the Reformatsky and Reduction steps; water quenches reagents. |

| Dehydration Impurity | < 0.5% | The 3-hydroxy propanoate can dehydrate to the cinnamate (acrylate) analog under acidic conditions or high heat. |

| Retro-Aldol | NMT 0.2% | Under basic conditions, the ester can revert to Benzophenone and acetate. |

References

-

Pfizer Inc. (2011). Process for the preparation of Fesoterodine. World Intellectual Property Organization. .

-

European Patent Office. (2012). Process for the preparation of fesoterodine or a salt thereof.[1][8][9][10][11][12] EP 2463267 A1.[12] .

-

Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API).[1][13] J. Chem. Pharm. Res., 8(8):518-538.[1] .

-

Alembic Pharmaceuticals. (2014).[10] Processes for the preparation of fesoterodine. US Patent US9012678B2. .

-

ChemSynthesis. (2024). Ethyl 3-hydroxy-3,3-diphenylpropanoate Properties and Spectra. .

Sources

- 1. researchgate.net [researchgate.net]

- 2. molcore.com [molcore.com]

- 3. lookchem.com [lookchem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 73968-62-4|(S)-5-((Trityloxy)methyl)dihydrofuran-2(3H)-one|BLD Pharm [bldpharm.com]

- 6. 1,3-diphenylpropane suppliers USA [americanchemicalsuppliers.com]

- 7. Novachemistry-product-info [novachemistry.com]

- 8. US9012678B2 - Processes for the preparation of fesoterodine - Google Patents [patents.google.com]

- 9. environmentclearance.nic.in [environmentclearance.nic.in]

- 10. US20140378699A1 - Process for the preparation of fesoterodine - Google Patents [patents.google.com]

- 11. WO2011158257A1 - Preparation process of fesoterodine and intermediates - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Toxicology of Fesoterodine and Its Intermediates

Abstract: This technical guide provides a comprehensive overview of the safety, handling, and toxicological profiles of Fesoterodine, a key active pharmaceutical ingredient (API) for the treatment of overactive bladder, and its primary synthetic intermediates. This document is intended for researchers, scientists, and drug development professionals, offering critical insights into the chemical hazards, toxicological endpoints, and safe handling procedures necessary for laboratory and manufacturing environments. By synthesizing data from Safety Data Sheets (SDS), toxicological studies, and the scientific literature, this guide aims to foster a culture of safety and informed risk assessment in the development and handling of Fesoterodine and its precursors.

Introduction: The Importance of Safety in Fesoterodine Synthesis

Fesoterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1] As a prodrug, it is rapidly hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine, which is responsible for its therapeutic effects.[2][3][4] The synthesis of Fesoterodine involves a multi-step process utilizing various chemical intermediates and reagents, each with its own unique safety and toxicological profile.

A thorough understanding of the hazards associated with each step of a synthetic pathway is paramount for the protection of laboratory personnel and the environment. This guide delves into the available safety and toxicological data for Fesoterodine and two of its key intermediates: the principal intermediate (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, and the final stage reagent, isobutyryl chloride.

This document is structured to provide not just data, but also the scientific rationale behind safety protocols, thereby empowering researchers to make informed decisions and implement robust safety measures.

Fesoterodine Fumarate: The Active Pharmaceutical Ingredient

Fesoterodine, in its fumarate salt form, is the final product of the synthesis. While it is a therapeutic agent, it is not without its own set of hazards that require careful management.

Safety Data Sheet (SDS) Overview for Fesoterodine Fumarate

The Safety Data Sheet for Fesoterodine Fumarate indicates that it is harmful if swallowed and is suspected of damaging the unborn child.[5] It is also known to cause eye irritation if the tablets are crushed or broken.[5]

Key GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H361d: Suspected of damaging the unborn child.[5]

Precautionary Measures:

Standard handling procedures for pharmaceutical powders should be followed. This includes minimizing dust generation and accumulation.[5] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. In case of potential airborne exposure to the powder, a particulate respirator is recommended.[5]

Toxicological Profile of Fesoterodine

The toxicological profile of Fesoterodine is well-characterized through preclinical and clinical studies. The primary adverse effects observed in clinical use are related to its anticholinergic properties and include dry mouth, constipation, and dry eyes.[5]

Acute Toxicity:

-

Oral: May be harmful if swallowed.[5]

Chronic Toxicity:

-

Repeat-dose studies in animals have indicated a potential for adverse effects on the liver and the developing fetus at high doses.[5]

Reproductive Toxicity:

-

Fesoterodine is classified as a Category 2 reproductive toxin, with evidence suggesting it may harm the unborn child.[5]

Key Intermediate: (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol

This phenol derivative is the immediate precursor to Fesoterodine and is also the active metabolite of both Fesoterodine and a related drug, Tolterodine.[2][3][4] As such, its pharmacological and toxicological properties are of significant interest.

Safety Data Sheet (SDS) Insights

A comprehensive, publicly available SDS for this specific intermediate is not readily found. However, an SDS for a deuterated version of the related compound, 5-Hydroxymethyl Tolterodine, intended for use as a pharmaceutical reference standard, provides some basic safety information. It indicates that in the small quantities typically handled for analytical purposes, the potential health effects are considered minimal ("NIL"). It recommends standard laboratory hygiene practices, such as washing with plenty of water in case of contact.

It is crucial to note that the absence of detailed hazard information in such a specialized SDS does not imply the substance is non-hazardous, particularly when handled in larger quantities during synthesis. The toxicological profile should be inferred from its close structural and metabolic relationship to Fesoterodine and Tolterodine.

Toxicological Profile: An Extrapolation from Related Compounds

Given that this intermediate is the active metabolite, its toxicological profile is expected to mirror the anticholinergic effects of Fesoterodine and Tolterodine.

Pharmacological Activity:

-

It is a potent and competitive muscarinic receptor antagonist.[6]

-

It exhibits functional selectivity for the bladder over salivary glands, which is a desirable therapeutic trait.[6]

Expected Toxicological Effects:

-

Systemic: The primary effects are anticipated to be anticholinergic in nature, such as dry mouth, blurred vision, and constipation.[7]

-

Cardiovascular: Like other anticholinergics, it may have the potential to affect heart rate.[8]

-

Central Nervous System (CNS): Dizziness and drowsiness are possible CNS effects.[7]

Researchers and drug development professionals should handle this intermediate with the same level of caution as the final API, Fesoterodine, employing appropriate engineering controls and personal protective equipment to minimize exposure.

Key Reagent: Isobutyryl Chloride

Isobutyryl chloride is the acylating agent used in the final step of Fesoterodine synthesis to convert the phenolic hydroxyl group of the primary intermediate into the isobutyrate ester.[2][3] This reagent is highly reactive and presents significant hazards.

Safety Data Sheet (SDS) Overview for Isobutyryl Chloride

The SDS for isobutyryl chloride clearly outlines its hazardous nature. It is a highly flammable liquid and vapor that causes severe skin burns and eye damage.[9] It is also fatal if inhaled and harmful if swallowed.[10]

Key GHS Hazard Statements:

Precautionary Measures:

Due to its high flammability and corrosivity, stringent safety precautions are necessary when handling isobutyryl chloride.

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.[9] All ignition sources must be eliminated, and explosion-proof equipment should be used.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield are mandatory.[9] Respiratory protection, such as a self-contained breathing apparatus (SCBA), may be required for certain operations or in case of a spill.[10]

-

Handling: Avoid contact with water, as it reacts violently.[11] It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as bases and oxidizing agents.

Toxicological Profile of Isobutyryl Chloride

The toxicology of isobutyryl chloride is dominated by its corrosive properties.

Acute Toxicity:

-

Inhalation: Fatal if inhaled.[10] Vapors are extremely destructive to the tissues of the mucous membranes and upper respiratory tract.[9] Inhalation can lead to spasm, inflammation, and edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema.[11]

-

Skin: Causes severe skin burns.[9] The burns may be deep and slow to heal.[11]

-

Eyes: Causes severe eye damage, including burns and the risk of serious, permanent injury.[11]

-

Ingestion: Harmful if swallowed.[10] Can cause severe burns to the mouth, throat, and stomach.[11]

Chronic Toxicity:

-

Repeated or prolonged exposure to the vapors may lead to chronic irritation of the respiratory tract.[11]

Data Presentation and Visualization

Comparative Toxicological Data

| Compound | GHS Hazard Statements | Primary Toxicological Concerns |

| Fesoterodine Fumarate | H302: Harmful if swallowedH361d: Suspected of damaging the unborn child[5] | Reproductive toxicity, acute oral toxicity, anticholinergic effects[5] |

| (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol | Data not available (inferred from related compounds) | Anticholinergic effects (similar to Fesoterodine)[6][7] |

| Isobutyryl Chloride | H225: Highly flammable liquid and vapor[9][10]H302: Harmful if swallowed[10]H314: Causes severe skin burns and eye damage[9][10]H330: Fatal if inhaled[10]H290: May be corrosive to metals[10] | High flammability, severe corrosivity to skin, eyes, and respiratory tract, acute inhalation toxicity[9][10][11] |

Experimental Protocols: A Framework for Toxicological Assessment

While specific experimental protocols for the Fesoterodine intermediates are not publicly available, standardized methodologies are employed in the pharmaceutical industry to assess the toxicology of new chemical entities and their intermediates. These protocols are guided by international regulatory bodies such as the OECD (Organisation for Economic Co-operation and Development) and the ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use).

Standard Toxicological Assessments Include:

-

Acute Toxicity Studies (e.g., OECD TG 420, 423, 425): To determine the effects of a single high dose of the substance.

-

Skin Corrosion/Irritation Studies (e.g., OECD TG 404, 431, 439): To assess the potential for skin damage upon contact.

-

Eye Corrosion/Irritation Studies (e.g., OECD TG 405, 437, 492): To evaluate the potential for eye damage.

-

Mutagenicity Assays (e.g., Ames test - OECD TG 471): To screen for the potential to cause genetic mutations.

-

Repeat-Dose Toxicity Studies (e.g., OECD TG 407, 408): To investigate the effects of long-term or repeated exposure.

Visualizing the Fesoterodine Synthesis and Hazard Flow

The following diagram illustrates the final step in the synthesis of Fesoterodine, highlighting the key intermediate and the hazardous reagent involved.

Caption: Final acylation step in Fesoterodine synthesis.

Logical Workflow for Handling Hazardous Intermediates

This diagram outlines a logical workflow for the safe handling of hazardous chemical intermediates in a research and development setting.

Sources

- 1. Fesoterodine | C26H37NO3 | CID 6918558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. Fesoterodine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]

- 6. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tolterodine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. westliberty.edu [westliberty.edu]

- 10. tcichemicals.com [tcichemicals.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

Difference between Ethyl 3-hydroxy-3,3-diphenylpropanoate and its acid derivatives

This technical guide details the structural, physicochemical, and synthetic distinctions between Ethyl 3-hydroxy-3,3-diphenylpropanoate (the Ester) and its primary derivative, 3-hydroxy-3,3-diphenylpropanoic acid (the Acid).

These compounds serve as critical pharmacophores in the synthesis of 3,3-diphenylpropylamines , a structural class encompassing antimuscarinic agents (e.g., Fesoterodine, Tolterodine) and calcium channel blockers (e.g., Fendiline).

Executive Summary & Chemical Identity

The core distinction lies in their utility: the Ester is the primary synthetic entry point formed via the Reformatsky reaction, offering lipophilicity for organic processing. The Acid is the reactive intermediate obtained via hydrolysis, providing a polar handle for salt formation or resolution, but possessing significantly higher thermal stability (melting point) and distinct solubility profiles.

Physicochemical Comparison

| Feature | Ethyl 3-hydroxy-3,3-diphenylpropanoate (Ester) | 3-Hydroxy-3,3-diphenylpropanoic Acid (Acid) |

| CAS Number | 894-18-8 | 3609-48-1 |

| Formula | C₁₇H₁₈O₃ | C₁₅H₁₄O₃ |

| MW | 270.32 g/mol | 242.27 g/mol |

| State | Crystalline Solid | Crystalline Solid |

| Melting Point | ~87–96 °C (Typical for class) | 209–217 °C |

| Solubility | Soluble in Toluene, THF, DCM, EtOAc.[1][2] Insoluble in water. | Soluble in Alcohols, DMSO, Aqueous Base. Poor in non-polar organics. |

| pKa | N/A (Non-ionizable neutral) | ~4.5 (Carboxylic acid) |

| Key Risk | Hydrolysis in moist air; Transesterification. | Dehydration to 3,3-diphenylacrylic acid. |

Synthetic Pathways & Production

The synthesis of the ester is achieved via the Reformatsky Reaction , a fundamental organometallic protocol that avoids the self-condensation issues of the Aldol reaction. The acid is subsequently generated via saponification.

Pathway Visualization

The following diagram illustrates the flow from Benzophenone to the Ester and subsequently to the Acid, highlighting the critical dehydration side-reaction.

Figure 1: Synthetic workflow showing the Reformatsky generation of the ester and downstream hydrolysis to the acid, with the critical dehydration pathway.

Protocol A: Reformatsky Synthesis of the Ester

Objective: Synthesis of Ethyl 3-hydroxy-3,3-diphenylpropanoate.

-

Activation of Zinc: In a dry 3-neck flask under N₂, place 1.2 eq of Zinc dust. Activate by washing with dilute HCl, then water, acetone, and ether, followed by drying under vacuum at 100°C. Why: The oxide layer on Zn prevents the formation of the organozinc enolate.

-

Initiation: Suspend Zn in anhydrous THF or Benzene/Toluene (1:1). Add 10% of the total Ethyl Bromoacetate (1.0 eq total) and a crystal of Iodine. Heat gently until the iodine color disappears and the solvent refluxes (exothermic initiation).

-

Addition: Dropwise add a mixture of Benzophenone (0.8 eq) and the remaining Ethyl Bromoacetate. Maintain a steady reflux.

-

Reaction: Reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of Benzophenone.

-

Quench: Cool to 0°C. Hydrolyze with cold 10% H₂SO₄ or saturated NH₄Cl. Caution: Exothermic.

-

Workup: Extract with Ethyl Acetate. Wash organic layer with NaHCO₃ and Brine. Dry over Na₂SO₄.

-

Purification: Recrystallize from Hexane/Ethanol or Ethanol.

Protocol B: Saponification to the Acid

Objective: Hydrolysis to 3-hydroxy-3,3-diphenylpropanoic acid.

-

Dissolution: Dissolve the Ester (1.0 eq) in Methanol (10 vol).

-

Base Addition: Add aqueous NaOH (2.0 eq, 2M solution).

-

Reflux: Heat to reflux for 2 hours. The solution usually becomes clear.

-

Acidification: Evaporate Methanol under reduced pressure. Dilute residue with water.[3] Acidify with 2M HCl to pH 2.

-

Isolation: The Acid will precipitate as a white solid. Filter and wash with cold water.

-

Drying: Dry in a vacuum oven at 50°C. Note: Do not exceed 80°C to avoid dehydration.

Reactivity Profile & Stability

The fundamental difference between the two lies in their stability against elimination (dehydration) .

Dehydration Risk (The "Cinnamate" Impurity)

Both molecules possess a

-

Mechanism: E1 or E1cB elimination.

-

Driving Force: Formation of a highly conjugated system (double bond conjugated with two phenyl rings and the carbonyl).

-

Implication: The Acid is more prone to this during salt formation or recrystallization if pH is not controlled. The Ester is generally stable unless treated with strong Lewis acids.

Reduction Potential

-

Ester: Readily reduced by Lithium Aluminum Hydride (LAH) to 3,3-diphenylpropane-1,3-diol . This is a direct precursor to Fesoterodine-like scaffolds where the primary alcohol is derivatized.

-

Acid: Requires stronger reducing agents (Borane-THF) to reach the alcohol state; LAH reduction of the acid is sluggish and requires conversion to the carboxylate first.

Reactivity Logic Diagram

Figure 2: Divergent reactivity profiles. The Ester is preferred for reduction workflows; the Acid is preferred for resolution and derivatization via acyl chlorides.

Pharmaceutical Relevance

These molecules are the structural backbone for 3,3-diphenylpropylamine pharmacophores.

-

Antimuscarinics: While Fesoterodine and Tolterodine contain a phenol moiety (derived from a substituted benzophenone), the unsubstituted 3,3-diphenyl scaffold discussed here is used in:

-

Fendiline: A calcium channel blocker used for angina.

-

Prenylamine: A vasodilator.

-

Diphenhydramine Analogues: In antihistamine research.

-

-

Chiral Resolution: The Acid derivative is frequently used in diastereomeric salt resolution processes. Although the 3,3-diphenyl moiety is achiral (symmetric), if one phenyl ring is substituted (as in Tolterodine), the Acid form is mandatory for optical resolution using chiral bases (e.g., cinchonidine).

References

-

Reformatsky Reaction Mechanism & Protocol

-

Synthesis of 3,3-Diphenylpropanoic Acid Derivatives

-

Molecules (2008).[7] "Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids." (Describes synthesis and MP of Acid: 217°C).

-

-

Fesoterodine & Diphenylpropylamine Scaffold Synthesis

-

U.S. Patent 6,713,464. "Novel derivatives of 3,3-diphenylpropylamines." (Contextualizes the scaffold utility).

-

-

Enzymatic Hydrolysis Studies

-

Ribeiro, J. et al. (2005). "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs." Journal of the Brazilian Chemical Society.

-

-

Chemical Properties (PubChem)

-

CID 226147 (Acid).

-

CID 12218563 (Ester).

-

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Ethyl 3-hydroxy-3,3-diphenylpropanoate via the Reformatsky Reaction

Introduction

The Reformatsky reaction is a cornerstone of organic synthesis, providing a reliable method for the formation of carbon-carbon bonds.[1][2] Discovered by Sergey Reformatsky in 1887, this reaction involves the condensation of an α-halo ester with a ketone or aldehyde in the presence of metallic zinc to produce a β-hydroxy ester.[3] A key advantage of the Reformatsky reaction is the use of organozinc reagents, which are less reactive and more tolerant of functional groups than their Grignard or organolithium counterparts.[4][5] This moderate reactivity prevents unwanted side reactions, such as self-condensation of the ester.[6]

This application note provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 3-hydroxy-3,3-diphenylpropanoate, a valuable building block in medicinal chemistry and materials science. The procedure uses benzophenone and ethyl bromoacetate as starting materials. We will delve into the underlying mechanism, provide detailed experimental procedures, offer expert insights for troubleshooting, and outline methods for product characterization.

Mechanism of the Reformatsky Reaction

The reaction proceeds through several distinct mechanistic steps, which are crucial to understand for successful execution and optimization. The process begins with the formation of the key organozinc intermediate, the "Reformatsky enolate."

-

Oxidative Addition: Metallic zinc undergoes an oxidative addition by inserting itself into the carbon-bromine bond of ethyl bromoacetate. This step requires an activated zinc surface, as a passivating layer of zinc oxide can inhibit the reaction.[6][7]

-

Enolate Formation: The resulting organozinc halide rapidly rearranges to form a zinc enolate. In solution, these enolates can exist as complex dimeric structures.[4][8]

-

Nucleophilic Addition: The zinc enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone. This addition proceeds through a six-membered, chair-like transition state, which dictates the stereochemistry of the reaction.[1][4][9]

-

Hydrolysis (Work-up): Finally, an acidic work-up is performed to protonate the zinc alkoxide intermediate, yielding the final β-hydroxy ester product, Ethyl 3-hydroxy-3,3-diphenylpropanoate, and water-soluble zinc(II) salts.[4][9]

Mechanism Diagram

Caption: Mechanism of the Reformatsky Reaction.

Materials and Reagents

Proper preparation and handling of materials are critical for the success of this synthesis. All glassware should be oven-dried or flame-dried under an inert atmosphere to remove any traces of water, which can quench the organozinc reagent.

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Purity/Grade | Notes |

| Zinc Dust (<10 µm) | Zn | 65.38 | 7.85 g (120 mmol) | >98% | Must be activated prior to use. |

| Iodine | I₂ | 253.81 | ~50 mg (catalytic) | ACS Reagent | Used for zinc activation. |

| Benzophenone | C₁₃H₁₀O | 182.22 | 18.22 g (100 mmol) | >99% | Ensure it is dry. |

| Ethyl bromoacetate | BrCH₂CO₂Et | 167.02 | 18.37 g (110 mmol) | >98% | Lachrymator; handle in a fume hood. Store over molecular sieves. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | DriSolv® or eq. | Main reaction solvent. |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 150 mL | ACS Grade | Used for extraction. |

| Sulfuric Acid (10%) | H₂SO₄ | 98.08 | ~100 mL | Reagent Grade | For acidic work-up. Caution: Add acid to water slowly. |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 100 mL | ACS Reagent | For washing the organic layer. |

| Brine (Saturated NaCl) | NaCl | 58.44 | 100 mL | ACS Reagent | For final wash of the organic layer. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | ACS Reagent | Drying agent. |

| Silica Gel | SiO₂ | 60.08 | As needed | 230-400 mesh | For column chromatography. |

| Hexanes/Ethyl Acetate | - | - | As needed | HPLC Grade | Eluent for column chromatography. |

Experimental Workflow Overview

Caption: High-level experimental workflow for the synthesis.

Detailed Step-by-Step Protocol

Part 1: Zinc Activation and Reagent Formation

-

Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried. Place the apparatus under a positive pressure of an inert gas (Nitrogen or Argon).

-

Zinc Activation: To the flask, add the zinc dust (7.85 g) and a single crystal of iodine (~50 mg). Add 50 mL of anhydrous THF.

-

Initiation: Gently warm the mixture with a heating mantle until the iodine color dissipates (typically 5-10 minutes). Once activated, allow the flask to cool to room temperature.

-

Reagent Formation: In the dropping funnel, prepare a solution of ethyl bromoacetate (18.37 g) in 50 mL of anhydrous THF. Add approximately 10% of this solution to the activated zinc suspension.

-

Expert Insight: A gentle exotherm should be observed, indicating the formation of the organozinc reagent. If the reaction does not start, gentle warming may be required. Once initiated, the reaction should be self-sustaining. Controlling the temperature during reagent formation, often between 45-50°C, can lead to excellent conversion with minimal side products.[10]

-

-

Complete Addition: Add the remainder of the ethyl bromoacetate solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the resulting greyish, cloudy suspension for an additional 30 minutes at room temperature to ensure complete formation of the Reformatsky reagent.

Part 2: Reaction with Benzophenone and Work-up

-

Substrate Addition: Prepare a solution of benzophenone (18.22 g) in 100 mL of anhydrous THF. Add this solution dropwise to the stirred Reformatsky reagent over 30-45 minutes.

-

Safety Precaution: The reaction is exothermic. Use an ice-water bath to maintain the reaction temperature at or below room temperature (20-25°C) during the addition.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzophenone is consumed.

-

Quenching the Reaction: Cool the reaction flask in an ice-water bath. Cautiously and slowly add 100 mL of 10% sulfuric acid to quench the reaction and dissolve the unreacted zinc and zinc salts.

-

Expert Insight: The acidic work-up protonates the zinc alkoxide to form the desired β-hydroxy ester.[9] The acid also dissolves the basic zinc salts, facilitating the separation of the aqueous and organic layers.

-

-

Extraction: Transfer the mixture to a separatory funnel. The product will be in the organic (THF) layer. Extract the aqueous layer twice with 75 mL portions of diethyl ether.

-

Washing: Combine all organic layers. Wash sequentially with:

-

100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).

-

100 mL of water.

-

100 mL of brine (to aid in breaking emulsions and removing bulk water).

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or solid.

Part 3: Purification and Characterization

-

Purification: The crude product should be purified by silica gel column chromatography.

-

Eluent System: A gradient of hexanes:ethyl acetate (starting from 95:5 and gradually increasing the polarity to 80:20) is typically effective.

-

Fraction Collection: Collect fractions and monitor by TLC to isolate the pure product.

-

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure. The final product, Ethyl 3-hydroxy-3,3-diphenylpropanoate, should be a white to off-white solid. Determine the final yield. Yields in the range of 75-90% are commonly reported.

Characterization of Product

Confirm the identity and purity of the synthesized compound using standard analytical techniques.

| Technique | Expected Results for Ethyl 3-hydroxy-3,3-diphenylpropanoate |

| ¹H NMR (CDCl₃) | δ (ppm): 7.20-7.50 (m, 10H, Ar-H), 4.85 (s, 1H, -OH), 4.10 (q, 2H, -OCH₂CH₃), 3.20 (s, 2H, -CH₂-), 1.15 (t, 3H, -OCH₂CH₃). |

| ¹³C NMR (CDCl₃) | δ (ppm): 173.5 (C=O), 145.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.0 (Ar-CH), 77.0 (C-OH), 61.0 (-OCH₂-), 46.0 (-CH₂-), 14.0 (-CH₃). |

| IR (KBr) | ν (cm⁻¹): 3500 (broad, O-H stretch), 3100-3000 (Ar C-H stretch), 1715 (strong, C=O ester stretch), 1600, 1495, 1450 (C=C aromatic stretch), 1250 (C-O stretch). |

| Mass Spec (ESI) | m/z: Calculated for C₁₇H₁₈O₃ [M+Na]⁺: 293.1154; Found: 293.1150. |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Reaction Fails to Initiate | 1. Inactive zinc due to oxide layer. 2. Presence of moisture in reagents or glassware. | 1. Ensure proper activation of zinc; the disappearance of iodine color is a key indicator.[7] Consider alternative activation methods like using 1,2-dibromoethane or DIBAL-H for difficult cases.[3][10] 2. Rigorously dry all glassware and use anhydrous solvents. |

| Low Yield of Product | 1. Incomplete formation of the Reformatsky reagent. 2. Side reactions (e.g., self-condensation of the ester). | 1. Allow sufficient time for reagent formation before adding the ketone. Ensure a gentle exotherm is maintained. 2. Maintain a low reaction temperature during the addition of benzophenone. The lower reactivity of the zinc enolate generally prevents self-condensation.[4] |

| Formation of a Byproduct (Dehydrated Product) | Overly acidic or high-temperature work-up conditions. | Use a milder acid (e.g., saturated NH₄Cl) for the work-up, or perform the work-up at 0°C to prevent acid-catalyzed elimination of the hydroxyl group. |

References

-

A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. Organic Process Research & Development - ACS Publications. Available from: [Link]

-

Reformatsky Reaction. J&K Scientific LLC. Available from: [Link]

-

Activation of zinc by trimethylchlorosilane. An improved procedure for the preparation of .beta.-hydroxy esters from ethyl bromoacetate and aldehydes or ketones (Reformatsky reaction). The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

Reformatsky Reaction. NROChemistry. Available from: [Link]

-

Reformatsky reaction. Wikipedia. Available from: [Link]

-

Reformatsky Reaction Mechanism Explained. Scribd. Available from: [Link]

-

Reformatsky reactions with o- and p-substituted benzophenones. ScienceDirect. Available from: [Link]

-

Reformatsky Reaction. Chemistry LibreTexts. Available from: [Link]

-

Reformatsky Reaction. Organic Chemistry Portal. Available from: [Link]

-

Chemistry Reformatsky Reaction. SATHEE. Available from: [Link]

-

Help with aldol reaction and reformatzky. Reddit. Available from: [Link]

-

Reformatsky reactions with o- and p-substituted benzophenones. Scilit. Available from: [Link]

Sources

- 1. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 2. Reformatsky Reaction [organic-chemistry.org]

- 3. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vaia.com [vaia.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: High-Efficiency Synthesis of Ethyl 3,3-Diphenylglycidate via Darzens Condensation

Abstract & Scope

This application note details the optimized protocol for the synthesis of ethyl 3,3-diphenylglycidate via the Darzens condensation of benzophenone and ethyl bromoacetate. Unlike standard protocols that often rely on obsolete solvents (e.g., benzene) or hazardous bases (e.g., sodium amide), this guide prioritizes a modern, scalable approach using Sodium Ethoxide (NaOEt) in an anhydrous ethanol/toluene system. This method balances high yield with operational safety, specifically addressing the lachrymatory nature of

Target Product: Ethyl 3,3-diphenylglycidate (CAS: N/A for specific isomer, generic glycidates used in flavor/fragrance and pharma intermediates). Reaction Class: Darzens Glycidic Ester Condensation.[1][2][3]

Critical Safety Directives (Lachrymator Warning)

STOP AND READ: Ethyl bromoacetate is a potent lachrymator (tear gas agent) and highly toxic alkylating agent.

-

Engineering Controls: All operations, including weighing and transfer, must occur inside a certified chemical fume hood.

-

Neutralization: Keep a beaker of 10% aqueous ammonia or ethanolamine nearby to neutralize spills immediately.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

Waste: Do not dispose of unquenched haloester in general organic waste. Quench with dilute ammonia before disposal.

Reaction Mechanism & Logic

The Darzens condensation involves the reaction of an

Mechanistic Pathway

-

Enolization: The base (NaOEt) deprotonates ethyl bromoacetate at the

-position. -

Aldol-Type Addition: The resulting enolate attacks the electrophilic carbonyl of benzophenone.

-

Ring Closure: The alkoxide oxygen attacks the carbon bearing the bromine atom, displacing the bromide ion (intramolecular

) to close the epoxide ring.

Figure 1: Mechanistic flow of the Darzens condensation.[2] The critical rate-determining step is often the initial enolate formation or the ring closure depending on substrate sterics.

Experimental Design Strategy

Reagent Selection & Stoichiometry

To drive the reaction to completion and minimize self-condensation of the haloester, we employ a slight excess of the haloester and base relative to the ketone. Benzophenone is the limiting reagent to simplify purification.

| Component | Role | Eq. | Rationale |

| Benzophenone | Limiting Reagent | 1.0 | Solid substrate, easy to monitor consumption via TLC. |

| Ethyl Bromoacetate | Nucleophile | 1.2 | Excess compensates for potential hydrolysis or self-condensation (Darzens-Claisen). |

| Sodium Ethoxide | Base | 1.3 | Sufficient to neutralize acidic protons and drive equilibrium; matches ester group to prevent transesterification. |

| Ethanol (Anhydrous) | Solvent | N/A | High solubility for reactants; compatible with base. |

| Toluene | Co-solvent | N/A | Improves solubility of benzophenone and facilitates non-polar workup. |

Solvent System

A mixture of Anhydrous Ethanol and Toluene (1:1) is recommended.

-

Why not just Ethanol? Benzophenone solubility can be limited in cold ethanol.

-

Why not Benzene? Toluene is the safer, non-carcinogenic alternative with similar dielectric properties.

Detailed Protocol

Preparation

-

Glassware: Oven-dry a 250 mL three-neck round-bottom flask (RBF), addition funnel, and reflux condenser. Assemble under a nitrogen or argon atmosphere.

-

Base Preparation: If commercial anhydrous NaOEt is unavailable, prepare fresh by dissolving sodium metal (1.3 eq) in anhydrous ethanol. Note: Commercial 21 wt% NaOEt in EtOH is acceptable if titratable.

Reaction Procedure

-

Charge Reactants: To the 250 mL RBF, add Benzophenone (18.2 g, 100 mmol) and Ethyl Bromoacetate (20.0 g, 120 mmol) .

-

Solvent Addition: Add 50 mL of dry Toluene and 50 mL of dry Ethanol . Stir until benzophenone is fully dissolved.

-

Cooling: Submerge the flask in an ice-salt bath to reach an internal temperature of 0–5°C .

-

Critical: Low temperature is vital during base addition to prevent violent exotherms and rapid polymerization of the bromoacetate.

-

-

Base Addition: Transfer the Sodium Ethoxide solution (130 mmol in 40 mL EtOH) to the pressure-equalizing addition funnel.

-

Controlled Addition: Add the base dropwise over 45–60 minutes .

-

Observation: The solution may turn cloudy (NaBr precipitation) and change color (pale yellow to orange).

-

Control: Maintain internal temperature below 10°C.

-

-

Reaction Phase: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature and stir for 2 hours.

-

Optional: If TLC shows incomplete conversion after 2 hours, heat to 50°C for 30 minutes.

-

Workup

-

Quench: Pour the reaction mixture into 200 mL of ice-cold water containing 2 mL of acetic acid (to neutralize excess base gently).

-

Phase Separation: Transfer to a separatory funnel. Separate the organic layer.[6][7]

-

Extraction: Extract the aqueous layer twice with Ethyl Acetate (2 x 50 mL) .

-

Washing: Combine organic layers and wash sequentially with:

-

50 mL Saturated

(removes acid traces). -

50 mL Brine (saturated NaCl).

-

-

Drying: Dry over anhydrous Magnesium Sulfate (

), filter, and concentrate under reduced pressure (Rotavap).

Purification

The crude product is an oil that may solidify upon standing.

-

Method A (Distillation): High-vacuum distillation is the gold standard.

-

Boiling Point: Expect ~160–165°C at 2 mmHg (extrapolated from phenyl analogs).

-

-

Method B (Recrystallization): If the product solidifies, recrystallize from ethanol/petroleum ether.

Process Validation & Troubleshooting

In-Process Controls (IPC)

-

TLC System: Hexane:Ethyl Acetate (9:1).

-

Benzophenone: High

, UV active. -

Product: Lower

than benzophenone, distinct spot. -

Stain: Anisaldehyde dip may help visualize the epoxide.

-

Troubleshooting Workflow

Figure 2: Diagnostic logic for common Darzens condensation failures.

Analytical Data (Expected)

-

IR Spectrum: Absence of ketone C=O stretch (1660 cm⁻¹). Presence of Ester C=O (1735-1750 cm⁻¹) and Epoxide C-O-C bands (800-900 cm⁻¹, 1250 cm⁻¹).

-

1H NMR (

):-

Aromatic protons: Multiplet 7.1–7.5 ppm.

-

Epoxide proton: Singlet around 3.8–4.2 ppm (depending on shielding).

-

Ethyl group: Quartet (~4.1 ppm) and Triplet (~1.1 ppm).

-

References

-

Newman, M. S.; Magerlein, B. J. (1949). "The Darzens Glycidic Ester Condensation". Organic Reactions, 5, 413. Link

-

Hunt, R. H.; Chinn, L. J.; Johnson, W. S. (1963). "Ethyl

-Phenylglycidate".[8] Organic Syntheses, Coll.[9] Vol. 4, p.459. (Adapting general conditions for phenyl glycidates). Link -

National Center for Biotechnology Information. (2025).[7] "PubChem Compound Summary for CID 7764, Ethyl bromoacetate". PubChem. Link

-

Ballester, M. (1955). "Mechanisms of The Darzens Condensation". Chemical Reviews, 55(2), 283–300. Link

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. Darzens reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Darzens Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. open.metu.edu.tr [open.metu.edu.tr]

Solvent selection for high-yield synthesis of diphenylpropanoate esters

Application Note: APN-CHEM-082

Topic: Solvent Selection for High-Yield Synthesis of Diphenylpropanoate Esters

Abstract

The synthesis of diphenylpropanoate esters is a critical process in the development of pharmaceuticals and fine chemicals. The yield and purity of these esters are profoundly influenced by the choice of reaction solvent. This application note provides a detailed guide for researchers, scientists, and drug development professionals on selecting the optimal solvent system to achieve high-yield synthesis. We explore the mechanistic dichotomy between acid-catalyzed esterification (Fischer-Speier) and SN2-type alkylation of carboxylate salts, detailing how solvent properties—specifically polarity and protic/aprotic nature—dictate reaction efficiency. This guide presents a comparative analysis of common solvents, detailed experimental protocols for both major synthetic routes, and troubleshooting insights to empower researchers in optimizing their synthetic strategies.

Introduction: The Synthetic Challenge

Diphenylpropanoate esters are prevalent structural motifs in a variety of biologically active molecules.[1] The steric hindrance imposed by the two phenyl groups at the α- or β-position presents a significant challenge for traditional esterification methods. The selection of an appropriate solvent is not merely a matter of solubility but is a critical parameter that can dramatically alter reaction kinetics, equilibrium position, and ultimately, the viability of a synthetic route. This note dissects the underlying chemical principles to guide the rational selection of solvents for two primary synthetic pathways.

Mechanistic Pathways and the Role of the Solvent

The synthesis of diphenylpropanoate esters can be approached via two fundamentally different mechanisms. The choice between them is often dictated by the availability of starting materials and the steric hindrance of the specific target ester. The solvent's role is paramount in both scenarios.

Pathway A: Fischer-Speier Esterification

This equilibrium-controlled reaction involves the direct, acid-catalyzed reaction of a carboxylic acid with an alcohol.[2]

-

Mechanism: The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, p-TsOH), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester.[3]

-

Solvent's Role: In this pathway, the alcohol reactant is often used in large excess, serving as both the reagent and the solvent.[4] This high concentration shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's Principle.[5] Alternatively, a non-polar, aprotic solvent like toluene or hexane can be used to facilitate the removal of the water byproduct via azeotropic distillation with a Dean-Stark apparatus, which also drives the reaction to completion.[2][4]

Pathway B: SN2 Alkylation of a Carboxylate Salt

This pathway involves a nucleophilic substitution reaction where a diphenylpropanoate anion attacks an alkyl halide or a similar electrophile. This method is often more effective for sterically hindered substrates.[6]

-

Mechanism: The carboxylic acid is first deprotonated with a base (e.g., KOH, NaH) to form a highly nucleophilic carboxylate salt. This salt then displaces a halide from an alkyl halide in a bimolecular (SN2) fashion.

-

Solvent's Role (Critical): The solvent choice is the most critical factor for the success of an SN2 reaction.[7] The key is to maximize the nucleophilicity of the carboxylate anion.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile) are ideal.[8] They possess strong dipoles that effectively solvate the cation (e.g., K⁺) but lack acidic protons, meaning they do not form strong hydrogen bonds with the carboxylate anion.[9] This leaves the anion "naked" and highly reactive, dramatically accelerating the rate of the SN2 reaction.[7][9] For instance, the esterification of hindered 2,3-diphenylpropenoic acids proceeds in excellent yields using a DMSO/KOH/alkyl halide system at room temperature.[6]

-

Polar Protic Solvents (e.g., water, methanol, ethanol) are detrimental to this reaction. Their acidic protons form a "cage" of hydrogen bonds around the carboxylate anion, stabilizing it and severely hindering its ability to act as a nucleophile.[7][9] This "caging effect" can slow the reaction rate by several orders of magnitude compared to aprotic solvents.[9]

-

Visualization of Synthetic Pathways

The logical flow for choosing a synthetic route and the corresponding solvent is crucial for experimental success.

Figure 1: Decision workflow for selecting the synthetic pathway and solvent system.

Comparative Solvent Analysis

The selection of a solvent requires balancing physical properties with its mechanistic role. The following table summarizes key solvents and their suitability for each pathway.

| Solvent | Formula | Boiling Point (°C) | Type | Pathway A (Fischer) Suitability | Pathway B (SN2) Suitability | Rationale & Comments |

| Methanol | CH₃OH | 65 | Polar Protic | Excellent | Poor | Serves as both reagent and solvent in Fischer synthesis, driving equilibrium.[10] Hinders nucleophilicity in SN2 due to hydrogen bonding.[9] |

| Ethanol | C₂H₅OH | 78 | Polar Protic | Excellent | Poor | Similar to methanol; effective for preparing ethyl esters via Fischer route.[4] Cages the carboxylate anion in SN2 reactions.[11] |

| Toluene | C₇H₈ | 111 | Non-Polar | Good | Poor | Used with a Dean-Stark trap to remove water azeotropically, driving the Fischer equilibrium.[4] Does not adequately dissolve carboxylate salts for SN2. |

| DMSO | (CH₃)₂SO | 189 | Polar Aprotic | Not Recommended | Excellent | Its high polarity and aprotic nature create highly reactive "naked" anions, ideal for SN2.[6][8] High boiling point can complicate product isolation. |

| DMF | (CH₃)₂NC(O)H | 153 | Polar Aprotic | Not Recommended | Excellent | Similar to DMSO, effectively promotes SN2 reactions.[7] Considered a substance of very high concern; greener alternatives should be considered.[12] |

| Acetone | (CH₃)₂CO | 56 | Polar Aprotic | Not Recommended | Good | A good polar aprotic solvent for SN2, though less polar than DMSO/DMF. Its low boiling point is advantageous for easy removal post-reaction. |

| Acetonitrile | CH₃CN | 82 | Polar Aprotic | Not Recommended | Good | Effective SN2 solvent that is generally easier to remove than DMSO or DMF.[9] |

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of a representative diphenylpropanoate ester using both major pathways.

Protocol 1: Fischer Esterification of 2,2-Diphenylpropanoic Acid to Methyl 2,2-Diphenylpropanoate

This protocol is adapted from standard Fischer esterification procedures, such as the synthesis of methyl 2-phenylpropionate.[4][10]

Figure 2: Experimental workflow for Fischer Esterification protocol.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,2-diphenylpropanoic acid (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (20-30 mL per gram of acid), which acts as both the solvent and the esterifying agent.

-

Catalysis: While stirring, cautiously add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 2-3% of the methanol volume).

-

Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Extraction: After cooling to room temperature, reduce the volume of methanol under vacuum. Dilute the residue with diethyl ether or ethyl acetate and transfer to a separatory funnel. Add water to dissolve the inorganic salts.

-

Washing: Separate the organic layer. Wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid catalyst, and finally with brine.[10]

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude ester.

-

Purification: Purify the crude product by vacuum distillation or flash column chromatography to obtain the pure methyl 2,2-diphenylpropanoate.

Protocol 2: SN2 Synthesis of Ethyl 2,2-Diphenylpropanoate

This protocol is based on the highly efficient alkylation of carboxylates in polar aprotic solvents.[6]

-

Salt Formation: In a dry flask under an inert atmosphere (e.g., Nitrogen), dissolve 2,2-diphenylpropanoic acid (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO).

-

Deprotonation: Add powdered potassium hydroxide (KOH) (1.1 eq) portion-wise while stirring. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the potassium carboxylate salt.

-

Alkylation: Add ethyl iodide or ethyl bromide (1.2 eq) dropwise to the suspension.

-

Reaction: Stir the reaction at room temperature for 12-24 hours or with gentle heating (40-50°C) to accelerate the reaction. Monitor progress by TLC.

-

Quenching and Extraction: Pour the reaction mixture into a large volume of cold water and extract with diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic extracts and wash thoroughly with water to remove the DMSO, followed by a wash with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 2,2-diphenylpropanoate.

Conclusion and Best Practices

The optimal solvent for the synthesis of diphenylpropanoate esters is entirely dependent on the chosen mechanistic pathway.

-

For Fischer-Speier esterification , using the alcohol reactant as the solvent is a robust, high-yield strategy for simple, unhindered alcohols. For more complex cases, toluene with a Dean-Stark trap is effective.

-

For SN2 alkylation , particularly with sterically demanding substrates, the use of a polar aprotic solvent is mandatory . DMSO and DMF provide the highest reaction rates and yields due to their ability to generate highly reactive, "naked" carboxylate nucleophiles.[6][9]

Researchers should select the synthetic route based on substrate availability and steric factors, and then apply the principles outlined in this guide to select a solvent system that maximizes reaction efficiency and yield.

References

-

Jakab, S. A., & Szász, Á. (2010). Preparation of New 2,3-Diphenylpropenoic Acid Esters – Good Yields Even for the More Hindered Z Isomers. National Institutes of Health. Available at: [Link]

-

Báez, A., et al. (2021). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. MDPI. Available at: [Link]

-

Kiuchi, F., et al. (1999). Synthesis of 2,2-Diphenylpropionate Derivatives and Their Effects on Larval Growth of the Silkworm. Journal of Pesticide Science. Available at: [Link]

-

Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link]

-

Prat, D., et al. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry. Available at: [Link]

-

PSIBERG. (2022). Protic vs Aprotic Solvents (with Examples). PSIBERG. Available at: [Link]

-

Hauser, C. R., & Chambers, W. J. (1956). α,β-DIPHENYLPROPIONIC ACID. Organic Syntheses. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of A. Methyl 2-phenylpropionate. PrepChem.com. Available at: [Link]

-

Oreate AI. (2026). Aprotic vs. Protic Solvents: Understanding Their Role in Phosphoryl Transfer. Oreate AI. Available at: [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. Available at: [Link]

-

Oreate AI. (2026). Aprotic vs. Protic Solvents: Understanding Their Role in Phosphoryl Transfer. Oreate AI. Available at: [Link]

-

Mitrofanov, I., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. Proceedings of the 22nd European Symposium on Computer Aided Process Engineering. Available at: [Link]

-

Riechert, O., et al. (2015). Solvent effects on esterification equilibria. Chemical Engineering Science. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of methyl 2-methyl-2-phenylpropionate. PrepChem.com. Available at: [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]

- Google Patents. (n.d.). Method for preparing 3, 3- diphenyl propanol. Google Patents.

-

American Chemical Society. (2025). Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. ACS Green Chemistry Institute. Available at: [Link]

-

Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. Chemistry LibreTexts. Available at: [Link]

-

Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry. Available at: [Link]

-

Queen's University. (n.d.). Experiment 10: Fischer Esterification. Queen's University Chemistry. Available at: [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

-

Jordan, A., et al. (2018). A Solvent-Reagent Selection Guide for the Formation of Thioesters. Organic & Biomolecular Chemistry. Available at: [Link]

-

Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available at: [Link]

-

Ibragimov, A. G., et al. (2020). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]

-

Mitrofanov, I., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. SciSpace. Available at: [Link]

-

Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Available at: [Link]

-

da Silva, M. S., et al. (2014). Synthesis of natural phenylpropanoid esters via conventional chemical reactions. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. athabascau.ca [athabascau.ca]

- 6. Preparation of New 2,3-Diphenylpropenoic Acid Esters – Good Yields Even for the More Hindered Z Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. psiberg.com [psiberg.com]

- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 10. prepchem.com [prepchem.com]

- 11. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Crystallization techniques for isolating pure beta-hydroxy esters

Application Note: AN-CRYST-2026-BHE

Topic: Advanced Crystallization Strategies for

Abstract

-hydroxy esters serve as critical chiral building blocks in the synthesis of statins (e.g., Atorvastatin, Rosuvastatin), antibiotics, and pheromones.[1] However, their isolation is notoriously difficult due to low melting points, high rotational freedom, and a propensity to undergo Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This guide details thermodynamic strategies to bypass the oiling-out boundary, utilizing Hansen Solubility Parameters (HSP) for solvent selection and derivatization protocols for persistent oils.Strategic Framework: The Thermodynamics of "Oiling Out"

The primary failure mode in crystallizing

The Scientist’s Directive: You must engineer the system such that the solubility curve intersects the supersaturation limit above the LLPS boundary.

Decision Matrix: The Crystallizability Assessment

Before attempting bulk isolation, subject the crude material to this logic flow to determine the viable pathway.

Caption: Workflow for selecting between direct crystallization and derivatization based on thermal properties.

Core Protocol A: Direct Crystallization (Anti-Solvent)

Target Compound: Ethyl 4-chloro-3-hydroxybutyrate (CHBE) or similar statin intermediates.[1]

Challenge: The compound is amphiphilic. It has a polar head (

Solvent Selection via Hansen Solubility Parameters (HSP)

To avoid oiling out, the solvent mixture must balance the Hydrogen Bonding (

| Component | Role | |||

| 16.5 | 7.0 | 12.5 | Solute | |

| Toluene | 18.0 | 1.4 | 2.0 | Solvent (Tail match) |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Solvent (Head match) |

| Heptane | 15.3 | 0.0 | 0.0 | Anti-Solvent |

Recommendation: Use Toluene/Heptane or Ethyl Acetate/Heptane . Toluene provides

Experimental Protocol

-

Dissolution: Dissolve 10.0 g of crude

-hydroxy ester in 30 mL of Toluene at 45°C. Ensure complete dissolution. -

Polishing Filtration: Filter hot (0.45

m PTFE) to remove dust (heterogeneous nucleation sites). -

Metastable Zone Entry: Cool slowly to 30°C (approx. 5°C above expected oiling out).

-

Seeding (CRITICAL): Add 0.5 wt% pure seed crystals.

-

Note: If seeds are unavailable, generate them by taking 1 mL of solution, freezing it in liquid nitrogen, and scratching the glass upon thawing.

-

-

Aging: Hold at 30°C for 2 hours. Do not cool further until a visible seed bed is established.

-

Anti-Solvent Addition: Drip Heptane (60 mL) over 4 hours.

-

Rate: 0.25 mL/min. Rapid addition triggers local high supersaturation

oil droplets.

-

-

Cooling Ramp: Cool to 0°C at 5°C/hour.

-

Isolation: Filter immediately. Wash with cold Heptane.

Self-Validating Check:

-

Pass: White/off-white distinct crystals.

-

Fail: Sticky gum or two liquid layers. Correction: Re-heat, add 10% more Toluene, and repeat seeding at a higher temperature.

Core Protocol B: Derivatization-Assisted Isolation

When the

The "Search and Destroy" Method:

We derivatize the hydroxyl group with 3,5-dinitrobenzoyl chloride . The resulting

Reaction Scheme

Experimental Protocol

-

Reaction: In a flask, combine crude ester (10 mmol) with dry DCM (50 mL) and Pyridine (12 mmol).

-

Addition: Add 3,5-dinitrobenzoyl chloride (11 mmol) portion-wise at 0°C.

-

Workup: Stir at RT for 2 hours. Wash with 1M HCl (to remove pyridine) and

. -

Solvent Swap: Evaporate DCM. The residue will likely solidify or be a very thick oil.

-

Crystallization: Recrystallize from Ethanol/Water (9:1) .

-

Heat to reflux.

-

Add water until slightly turbid.

-

Cool to RT.

-

-

Hydrolysis (Recovery): The pure ester can be recovered by mild hydrolysis (

/MeOH), though often the derivative is the stored form for stability.

Process Analytical Technology (PAT) Integration

For scalable drug development, "eyeballing" turbidity is insufficient.

Caption: Feedback loop using FBRM (Focused Beam Reflectance Measurement) to detect the onset of oiling out vs. crystallization.

-

Signal Interpretation: If FBRM shows a sudden spike in "fine" counts (<10

m) without a corresponding drop in solute concentration, you have likely formed an emulsion (oil), not crystals. Action: Heat immediately to redissolve.

References

-

Statin Intermediate Synthesis

- Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermedi

-

[Link]

-

Crystallization of Rosuvastatin Intermediates

-

Crystallization method of rosuvastatin calcium intermediate.[2] (Google Patents, CN104529909A).

-

-

Derivatization Strategies

- Access to Optically Pure -Hydroxy Esters via Non-Enzymatic Kinetic Resolution. (MDPI Molecules).

-

[Link]

-

Hansen Solubility Parameters

- Hansen Solubility Parameters: A User's Handbook. (CRC Press / Hansen-Solubility).

-

[Link]

-

General Pharmaceutical Crystallization

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Temperature Controls for Exothermic Reformatsky Reactions

Welcome to the technical support center for the Reformatsky reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing the exothermic nature of this powerful carbon-carbon bond-forming reaction. Here, you will find scientifically grounded advice to troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in a Reformatsky reaction?

The Reformatsky reaction involves the formation of an organozinc reagent, which then adds to a carbonyl compound.[1][2][3] The initial step, the oxidative addition of zinc to an α-haloester, is often exothermic, meaning it releases heat.[4] Without proper temperature control, this exotherm can lead to a rapid increase in the reaction rate, potentially causing a thermal runaway.[4] This can result in the formation of undesirable byproducts, reduced yields, and in some cases, a hazardous situation in the lab.[4][5] Precise temperature control ensures the reaction proceeds at a manageable rate, maximizing the yield of the desired β-hydroxy ester and ensuring the safety of the experiment.[6]

Q2: What are the primary side reactions that occur due to poor temperature control?

Elevated temperatures can promote several side reactions. One of the most common is the self-condensation of the α-haloester, leading to the formation of dimers or polymers. Additionally, the organozinc reagent can react with another molecule of the α-haloester instead of the intended aldehyde or ketone. High temperatures can also favor elimination reactions, leading to the formation of α,β-unsaturated esters, especially during the workup phase.

Q3: My reaction is sluggish and won't initiate. Is this related to temperature?

While the reaction is exothermic, initiation can sometimes be slow, particularly if the zinc surface is not sufficiently activated.[7] In such cases, gentle heating may be required to start the reaction. However, it is crucial to have a cooling bath ready to manage the exotherm once the reaction begins. A common mistake is to overheat the mixture, which can lead to a sudden and uncontrollable surge in the reaction rate.

Q4: Can I run the Reformatsky reaction at room temperature?

While some variations of the Reformatsky reaction can be performed at room temperature, it is generally not recommended, especially for larger-scale reactions.[8] The exothermic nature of the reaction makes it difficult to control without external cooling.[4] Running the reaction at lower temperatures provides a larger buffer to absorb the heat generated and allows for more precise control over the reaction rate.

Troubleshooting Guide: Temperature-Related Issues

This section provides a structured approach to diagnosing and solving common problems encountered during exothermic Reformatsky reactions.

| Problem | Probable Cause (Temperature-Related) | Recommended Solution & Explanation |

| Reaction fails to initiate | Insufficient initial energy to overcome the activation barrier, often due to a passive zinc oxide layer.[7] | Solution: Gentle warming of the reaction mixture (e.g., to 40-50°C) with a water bath can help initiate the reaction. Causality: This provides the necessary activation energy to start the oxidative addition of zinc. Be prepared to cool the reaction immediately once it starts. |

| Sudden, uncontrollable exotherm (thermal runaway) | The rate of heat generation exceeds the rate of heat removal.[4] This can be due to adding the α-haloester too quickly or insufficient cooling. | Solution: 1. Slow Addition: Add the α-haloester dropwise to a mixture of the carbonyl compound and activated zinc. This allows the heat to dissipate as it is generated. 2. Efficient Cooling: Use a cooling bath (e.g., ice-water or dry ice/acetone) to maintain a consistent, low temperature. Causality: Slow addition and efficient cooling ensure the reaction rate remains under control. |

| Low yield of β-hydroxy ester | High reaction temperatures favoring side reactions such as self-condensation of the ester or elimination. | Solution: Maintain a low and stable reaction temperature (e.g., 0-10°C) throughout the addition of the α-haloester. Causality: Lower temperatures disfavor the kinetics of competing side reactions, thus favoring the desired reaction pathway. |

| Formation of α,β-unsaturated ester as the major product | Dehydration of the β-hydroxy ester product, which is often acid-catalyzed and accelerated by heat. | Solution: 1. Low-Temperature Workup: Perform the acidic workup at a low temperature (e.g., 0°C). 2. Mild Acid: Use a milder acid for the workup (e.g., saturated aqueous ammonium chloride) instead of strong mineral acids. Causality: Low temperatures and milder acidic conditions reduce the rate of the elimination reaction. |

Experimental Protocols

Protocol 1: Controlled Initiation and Maintenance of an Exothermic Reformatsky Reaction

This protocol outlines a step-by-step method for safely initiating and controlling a typical Reformatsky reaction.

Materials:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.

-

Aldehyde or ketone

-

α-bromoester

-

Activated zinc dust

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Cooling bath (e.g., ice-water)

-

Heating mantle or water bath

Procedure:

-

Preparation: Under a nitrogen atmosphere, add the activated zinc dust and the aldehyde or ketone to the reaction flask containing the anhydrous solvent.

-

Initial Cooling: Cool the mixture to 0-5°C using an ice-water bath.

-

Slow Addition: Dissolve the α-bromoester in the anhydrous solvent and add it to the dropping funnel. Add the α-bromoester solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.

-

Monitoring the Exotherm: Continuously monitor the internal temperature. If the temperature begins to rise rapidly, slow down or temporarily stop the addition of the α-bromoester.

-

Post-Addition Stirring: After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Controlled Workup: Cool the reaction mixture to 0°C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

Protocol 2: Zinc Activation

A prerequisite for a successful Reformatsky reaction is the activation of the zinc metal to remove the passivating zinc oxide layer.[7]

Method A: Iodine Activation

-

Place the zinc dust in a dry flask under a nitrogen atmosphere.

-

Add a few crystals of iodine.

-

Gently heat the flask until the purple color of the iodine disappears.

-

Cool the activated zinc to room temperature before use.

Method B: Acid Wash

-

Wash the zinc dust with dilute hydrochloric acid for a few minutes.

-

Filter the zinc and wash it sequentially with water, ethanol, and diethyl ether.

-

Dry the activated zinc under a vacuum.

Visualizing the Process

Diagram 1: Reformatsky Reaction Mechanism

Caption: The key steps of the Reformatsky reaction mechanism.

Diagram 2: Troubleshooting Flowchart for Temperature Control

Caption: A logical guide to troubleshooting temperature-related issues.

References

Sources

- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 2. Reformatsky Reaction| Reaction Mechanism of Reformatsky Reaction [pw.live]

- 3. recnotes.com [recnotes.com]

- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]

- 5. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 6. mt.com [mt.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of Crude Ethyl 3-hydroxy-3,3-diphenylpropanoate

Welcome to the technical support center for the purification of crude Ethyl 3-hydroxy-3,3-diphenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable β-hydroxy ester. The following troubleshooting guides and FAQs are structured to address specific experimental issues, explaining the causality behind each procedural choice to ensure a robust and reproducible purification strategy.

Purification Strategy Overview